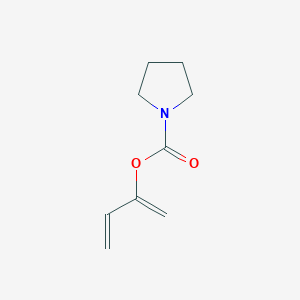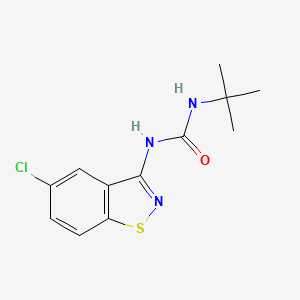
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a tert-butyl group, and a urea moiety
Métodos De Preparación
The synthesis of 1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea typically involves the reaction of 5-chloro-1,2-benzothiazole with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: Research has indicated that the compound may possess pharmacological properties, including antimicrobial and anticancer activities. It is being investigated for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its antimicrobial and anticancer activities, the compound may interfere with the replication and survival of microbial and cancer cells by targeting key proteins and enzymes involved in cell division and growth .
Comparación Con Compuestos Similares
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives, such as:
1-tert-Butyl-3,5-dimethylbenzene: This compound has a similar benzothiazole ring structure but differs in the substituents attached to the ring.
3-Chloro-2-methyl-1-propene: This compound is a chlorinated derivative of benzothiazole and is used as an insecticide and chemical intermediate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
105734-64-3 |
|---|---|
Fórmula molecular |
C12H14ClN3OS |
Peso molecular |
283.78 g/mol |
Nombre IUPAC |
1-tert-butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C12H14ClN3OS/c1-12(2,3)15-11(17)14-10-8-6-7(13)4-5-9(8)18-16-10/h4-6H,1-3H3,(H2,14,15,16,17) |
Clave InChI |
OQJICYFBCZSDAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


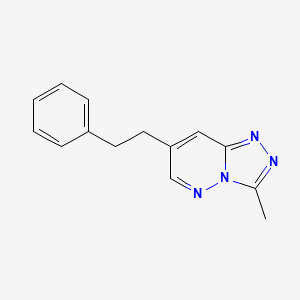
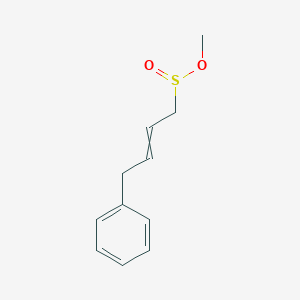
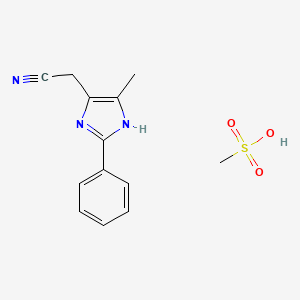
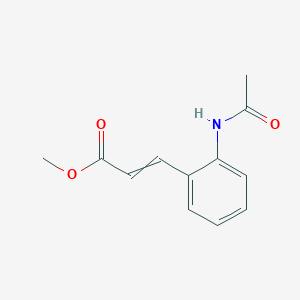
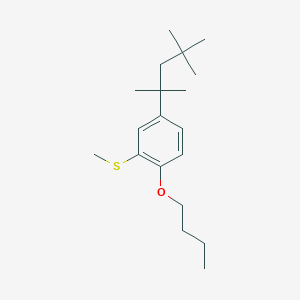

![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
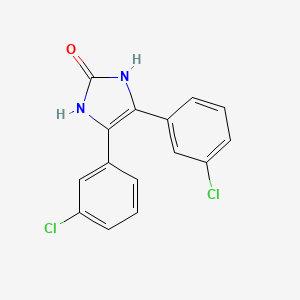
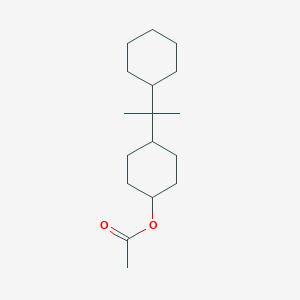
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
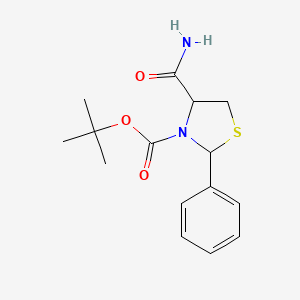
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
